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Compound of Interest

Compound Name: (2-Chlorophenyl)hydrazine

Cat. No.: B082148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (2-
Chlorophenyl)hydrazine, a crucial building block in the synthesis of various pharmaceutical

and chemical entities. The document details its spectral characteristics in Nuclear Magnetic

Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass

Spectrometry (MS). Detailed experimental protocols are provided to aid in the replication and

validation of this data.

Spectroscopic Data Summary
The following sections summarize the essential spectroscopic data for (2-
Chlorophenyl)hydrazine. For clarity, the data is presented for the hydrochloride salt form,

which is common commercially.

¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum provides insight into the proton environment of the molecule. The data

presented below is for (2-Chlorophenyl)hydrazine hydrochloride, typically recorded in a

deuterated solvent like DMSO-d₆.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

~10.4 Broad Singlet - 3H -NH-NH₂⁺

~7.45
Doublet of

Doublets
J = 7.8, 1.5 Hz 1H Ar-H (H6)

~7.30
Triplet of

Doublets
J = 7.8, 1.5 Hz 1H Ar-H (H4)

~7.10
Doublet of

Doublets
J = 7.8, 1.5 Hz 1H Ar-H (H3)

~6.95
Triplet of

Doublets
J = 7.8, 1.5 Hz 1H Ar-H (H5)

Note: The chemical shifts of the hydrazine protons (-NH-NH₂⁺) are highly dependent on

solvent, concentration, and temperature, and often appear as a broad, exchangeable peak.

¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The following are

predicted chemical shifts for the aromatic carbons of (2-Chlorophenyl)hydrazine.

Predicted Chemical Shift (δ) ppm Carbon Assignment

~143.5 C2 (C-NHNH₂)

~131.0 C4

~129.5 C6

~128.0 C5

~121.0 C1 (C-Cl)

~119.5 C3
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Note: This data is predicted based on substituent effects on a benzene ring. Actual

experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy Data
The FT-IR spectrum identifies the functional groups present based on their vibrational

frequencies. The following peaks are characteristic of (2-Chlorophenyl)hydrazine
hydrochloride.[1]

Wavenumber (cm⁻¹) Intensity Assignment

3205.40 Strong, Broad N-H stretching (hydrazine salt)

2988.5, 2688.4 Medium, Broad
N⁺-H stretching (ammonium

salt)

1584.0 Strong C=C aromatic ring stretching

1496.4 Strong C=C aromatic ring stretching

1098.6 Medium C-N stretching

873.2, 818.6 Strong
C-H out-of-plane bending

(aromatic)

649.1 Medium C-Cl stretching

482.53 Medium Skeletal vibrations

Mass Spectrometry (MS) Data
Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its

fragments, confirming its molecular weight and structure. The data below is predicted for the

free base of (2-Chlorophenyl)hydrazine under Electron Ionization (EI).
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m/z Ratio
Predicted Relative
Intensity

Assignment

144 Medium
[M+2]⁺• Molecular ion (³⁷Cl

isotope)

142 High
[M]⁺• Molecular ion (³⁵Cl

isotope)

113 High
[C₆H₄Cl]⁺ (³⁷Cl isotope), loss

of •N₂H₃

111 Very High (Base Peak)
[C₆H₄Cl]⁺ (³⁵Cl isotope), loss

of •N₂H₃

76 Medium
[C₆H₄]⁺, loss of Cl from m/z

111

75 Medium [C₆H₃]⁺, loss of HCl from M⁺•

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 10-15 mg of (2-Chlorophenyl)hydrazine
hydrochloride and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide

(DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the

instrument to the DMSO-d₆ lock signal.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover a range of 0-12 ppm.

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
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Acquire 16 scans for adequate signal-to-noise ratio.

Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier

transform.

Reference the spectrum to the residual DMSO peak at 2.50 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover a range of 0-160 ppm.

Use a 45-degree pulse angle with a relaxation delay of 5 seconds.

Acquire a sufficient number of scans (e.g., 1024) for good signal intensity.

Process the data with an exponential multiplication (line broadening of 1.0 Hz) and Fourier

transform.

Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Grind a small amount (~1-2 mg) of dry (2-Chlorophenyl)hydrazine hydrochloride with

~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and

pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure (8-10 tons) to form a thin,

transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample chamber.

Place the KBr pellet in the sample holder of an FT-IR spectrometer.
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Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol
Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped

with an Electron Ionization (EI) source.

Sample Preparation: Prepare a dilute solution of (2-Chlorophenyl)hydrazine (free base) in

a suitable solvent like methanol or dichloromethane (1 mg/mL). Note: Analysis of the

hydrochloride salt may require derivatization or a different injection technique.

GC Separation:

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25

µm).

Injection: Inject 1 µL of the sample solution in splitless mode.

Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at a rate of

15°C/min, and hold for 5 minutes.

Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

MS Detection:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Source Temperature: Maintain at 230°C.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.
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Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like (2-Chlorophenyl)hydrazine.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Compound:
(2-Chlorophenyl)hydrazine

Dissolve in
Deuterated Solvent

Prepare KBr Pellet
or use ATR

Dilute in Volatile
Solvent (for GC-MS)

NMR Spectrometer
(¹H & ¹³C) FT-IR Spectrometer GC-MS System

Chemical Shifts (δ)
Coupling Constants (J)

Wavenumbers (cm⁻¹)
Functional Groups

Mass-to-Charge (m/z)
Fragmentation Pattern

Structure Elucidation
&

Data Archiving

Click to download full resolution via product page

General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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